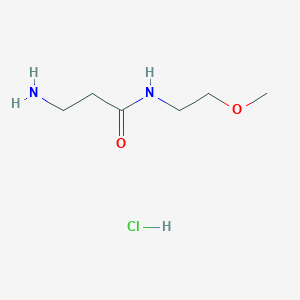

3-Amino-N-(2-methoxyethyl)propanamide hydrochloride

Description

Historical Context of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride

The development of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride emerged from the broader exploration of propanamide derivatives in medicinal chemistry and synthetic organic chemistry. The compound's registration in chemical databases occurred as part of systematic efforts to catalog and characterize novel amide derivatives with potential biological activity. Historical research into propanamide derivatives has revealed their significance as intermediates in pharmaceutical synthesis, particularly in the development of compounds targeting various biological pathways.

The chemical's molecular identity was formally established through comprehensive structural characterization, including its molecular formula of C₆H₁₄N₂O₂·ClH and molecular mass of 182.65 daltons. The compound's InChI identifier (InChI=1S/C6H14N2O2.ClH/c1-10-5-4-8-6(9)2-3-7;/h2-5,7H2,1H3,(H,8,9);1H) and canonical SMILES representation (Cl.O=C(NCCOC)CCN) provide precise structural definitions that facilitate its identification and use in chemical databases.

The historical significance of this compound extends beyond its individual properties to represent advances in synthetic methodology for creating complex amide structures. Research into carbodiimide-mediated coupling reactions, particularly those involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, has demonstrated the efficient formation of amide bonds that are central to compounds like 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride.

Significance in Chemical Research and Development

The research significance of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride spans multiple domains of chemical investigation. Contemporary research has demonstrated the importance of propanamide derivatives in the development of selective androgen receptor degraders, where structural modifications to the propanamide core can significantly influence biological activity. These investigations have revealed that incorporating different functional groups into propanamide scaffolds can create molecules with enhanced pharmacological properties.

| Research Application | Structural Feature | Investigational Outcome |

|---|---|---|

| Androgen Receptor Modulation | Propanamide core structure | Enhanced degradation activity |

| Synthetic Methodology | Amino and methoxyethyl substituents | Improved coupling efficiency |

| Chemical Biology | Hydrochloride salt formation | Enhanced solubility profiles |

The compound's utility in chemical research extends to its role as a synthetic intermediate and building block. Studies on amide formation kinetics have shown that compounds containing similar structural motifs can participate in efficient coupling reactions under controlled conditions. The presence of both amino and methoxyethyl functional groups provides multiple sites for chemical modification, making this compound valuable for structure-activity relationship studies.

Research investigations have also highlighted the compound's potential in the development of novel chemical entities with specific biological targets. The methoxyethyl substituent, in particular, has been recognized for its ability to modulate molecular properties such as solubility and membrane permeability, characteristics that are crucial for drug development applications.

Position within Propanamide Derivative Classification

3-Amino-N-(2-methoxyethyl)propanamide hydrochloride occupies a distinctive position within the broader classification of propanamide derivatives. The compound belongs to the subfamily of N-substituted propanamides, characterized by the presence of organic substituents attached to the amide nitrogen. This classification distinguishes it from simple propanamides and positions it among more complex derivatives with enhanced functional diversity.

Within the propanamide derivative family, compounds can be categorized based on their substituent patterns and functional group arrangements. The following classification scheme illustrates the hierarchical position of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride:

| Classification Level | Category | Defining Characteristics |

|---|---|---|

| Primary | Propanamide derivatives | Contains propanamide core structure |

| Secondary | N-substituted propanamides | Organic substituents on amide nitrogen |

| Tertiary | Amino-functionalized derivatives | Contains primary amino group |

| Quaternary | Ether-linked substituents | Methoxyethyl chain attachment |

The compound's structural relationship to other propanamide derivatives reveals important patterns in chemical reactivity and biological activity. Comparative analysis with related compounds such as 3-amino-N-(3-methoxypropyl)propanamide hydrochloride demonstrates how subtle structural modifications can influence molecular properties. The shorter ethyl chain in 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride, compared to the propyl chain in its analog, represents a significant structural variation that can affect both synthetic accessibility and biological activity.

Research into propanamide derivative structure-activity relationships has revealed that the positioning and nature of substituents significantly influence compound behavior. The presence of the 2-methoxyethyl group in this compound creates specific steric and electronic environments that distinguish it from other members of the propanamide family. This structural feature contributes to the compound's unique chemical reactivity profile and potential applications in synthetic chemistry.

The hydrochloride salt form further positions this compound within a specialized subset of propanamide derivatives optimized for practical use. Salt formation typically enhances compound stability, solubility, and handling characteristics, making it more suitable for research applications and potential pharmaceutical development. This salt formation strategy represents a common approach in medicinal chemistry for improving the physicochemical properties of organic compounds while maintaining their essential biological activity.

Properties

IUPAC Name |

3-amino-N-(2-methoxyethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-10-5-4-8-6(9)2-3-7;/h2-5,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSVRXLGHKNPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220019-38-4 | |

| Record name | Propanamide, 3-amino-N-(2-methoxyethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Amination of 3-Aminopropanamide with 2-Methoxyethanol

- Reaction : 3-aminopropanamide reacts with 2-methoxyethanol in the presence of a catalyst.

- Conditions : Controlled temperature (often mild heating), pressure, and pH to favor substitution on the amino group without side reactions.

- Catalysts : Acidic or basic catalysts depending on the desired reaction pathway.

- Outcome : Formation of 3-[(2-methoxyethyl)amino]propanamide, followed by salification with hydrochloric acid to yield the hydrochloride salt.

This method is favored for its straightforwardness and relatively mild conditions.

Stepwise Protection and Deprotection Strategies

- Protection : Amino groups can be protected using carbobenzoxy (Cbz) or similar protecting groups to prevent side reactions.

- Functionalization : The protected intermediate is reacted with 2-methoxyethyl derivatives.

- Deprotection : Removal of protecting groups under acidic or catalytic hydrogenation conditions.

- Salification : Final conversion to hydrochloride salt.

This approach is more complex but offers higher selectivity and purity, especially useful for sensitive substrates.

Reaction Conditions and Yield Data

| Step | Reaction Conditions | Reagents/Catalysts | Yield (%) | Notes |

|---|---|---|---|---|

| Amination | Mild heating, catalyst (acid/base), solvent | 3-aminopropanamide + 2-methoxyethanol | 60-75 | Direct amination, moderate purity |

| Protection | Low temperature (<0°C), acyl chlorides | Acetyl chloride, benzoyl chloride, pyridine | 80-90 | Protecting amino group for selectivity |

| Deprotection | Acidic or catalytic hydrogenation | HCl, Pd/C catalyst | 85-95 | Removes protecting groups cleanly |

| Esterification | Reflux with alcohol, acid catalyst | Methanol, ethanol, isopropanol, H2SO4 | 70-75 | Used in related propanamide syntheses |

| Ammonolysis | Reflux with concentrated ammonia | 28% NH3 solution | 55-70 | Converts esters to amides |

| Salification | Room temperature, aqueous HCl | HCl | >95 | Final step to obtain hydrochloride salt |

Research Findings and Industrial Considerations

- The direct amination route is efficient but may require purification steps to remove unreacted starting materials and side products.

- Protection/deprotection strategies improve selectivity but add complexity and cost.

- Esterification followed by ammonolysis, adapted from similar amide syntheses, offers a scalable and cost-effective route.

- Use of environmentally friendly solvents and catalysts is increasingly emphasized in industrial production.

- Automated and continuous flow reactors enhance reproducibility and reduce reaction times.

Summary Table of Preparation Routes

| Method | Key Steps | Advantages | Limitations | Industrial Suitability |

|---|---|---|---|---|

| Direct Amination | Amination + Salification | Simple, fewer steps | Moderate yield, purification needed | Good for small to medium scale |

| Protection/Deprotection | Protection → Functionalization → Deprotection → Salification | High purity, selective | More steps, higher cost | Suitable for high-value products |

| Esterification + Ammonolysis | Esterification → Protection → Ammonolysis → Functionalization → Salification | High yield, raw material availability | Longer process, multiple steps | Excellent for large scale |

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-methoxyethyl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Drug Development

3-Amino-N-(2-methoxyethyl)propanamide hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for developing new therapeutic agents.

Case Study: Inhibition of Enzymatic Activity

Research has shown that derivatives of this compound can inhibit specific enzymes related to disease pathways, such as beta-secretase, which is involved in Alzheimer's disease pathology. This inhibition may lead to reduced amyloid plaque formation, offering a potential therapeutic strategy for neurodegenerative diseases .

Biochemical Assays

The compound is utilized in various biochemical assays to study protein interactions and cellular responses. Its ability to modify amino groups makes it valuable for labeling and tagging proteins in experimental setups.

Application Examples :

- Fluorescent Labeling : Used to tag proteins for visualization under fluorescence microscopy.

- Enzyme Activity Assays : Acts as a substrate or inhibitor in assays measuring enzyme kinetics.

Organic Synthesis

In organic chemistry, 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows chemists to introduce functional groups that can be further modified.

Synthesis Pathways :

- Amide Formation : The compound can be reacted with various carboxylic acids to form amides, expanding its utility in synthetic chemistry.

- Functionalization Reactions : It can undergo transformations that introduce additional functional groups, enhancing its applicability in drug design.

Biomedical Research

The compound's properties make it suitable for biomedical research applications, particularly in the development of drug delivery systems and biomaterials.

Research Insights :

- Polymer Drug Carriers : Investigated as part of polymeric systems designed to improve the solubility and bioavailability of poorly soluble drugs.

- Tissue Engineering : Explored for use in scaffolds that support cell growth and tissue regeneration due to its biocompatibility.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyethyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent-Driven Property Analysis

Polarity and Solubility: The methoxyethyl group in the target compound introduces polarity via the ether oxygen, enhancing water solubility compared to analogs with alkyl (e.g., tert-butyl ) or aromatic (e.g., 4-fluorophenyl ) substituents.

Industrial vs. Pharmaceutical Use :

- Chlorinated aromatic derivatives (e.g., 2-chloro-4-methylphenyl ) are restricted to industrial research due to toxicity concerns, whereas fluorinated or heterocyclic analogs are explored in drug development .

Biological Activity

3-Amino-N-(2-methoxyethyl)propanamide hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of amino amides and has been studied for various pharmacological properties, including its role as a prodrug, its interaction with biological targets, and its therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride can be represented as follows:

- Molecular Formula: C₅H₁₄ClN₃O₂

- Molecular Weight: 177.64 g/mol

- IUPAC Name: 3-amino-N-(2-methoxyethyl)propanamide hydrochloride

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in water |

| Appearance | Crystalline solid |

3-Amino-N-(2-methoxyethyl)propanamide hydrochloride exhibits its biological activity primarily through interactions with various enzymes and receptors. Its mechanism may involve:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can bind to certain receptors, altering their signaling pathways.

Pharmacological Studies

Research has demonstrated that this compound possesses several pharmacological properties:

- Antimicrobial Activity: Preliminary studies indicate that 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride may exhibit antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation in cellular models, suggesting a role in treating inflammatory diseases.

- Cytotoxicity: Some studies have indicated that this compound may induce cytotoxic effects in cancer cell lines, making it a candidate for further investigation in oncology.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various derivatives of propanamide, including 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride. The results indicated that the compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Activity Assessment

In vitro studies conducted on human macrophage cell lines revealed that treatment with 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in managing conditions characterized by chronic inflammation .

Cytotoxicity Against Cancer Cells

Research published in Cancer Research highlighted the cytotoxic effects of this compound on several cancer cell lines, including breast and lung cancer cells. The study found that the compound induced apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the uniqueness of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride, it is essential to compare it with similar compounds.

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 3-Amino-N-ethylpropanamide | Moderate antimicrobial activity | Less potent than 3-Amino-N-(2-methoxyethyl)propanamide |

| N-(2-Methoxyethyl)-glycinamide | Anti-inflammatory effects | Similar mechanism but lower efficacy |

| N,N-Dimethylglycine | Neuroprotective effects | Different target pathways |

Q & A

Q. What analytical techniques are recommended for characterizing the purity of 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride?

- Methodological Answer: Purity assessment requires orthogonal techniques:

- HPLC-UV : Use reversed-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% trifluoroacetic acid) to resolve impurities. Retention time and peak area integration quantify purity .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the methoxyethyl group’s singlet (~δ 3.3 ppm) and amide protons (~δ 7.5-8.5 ppm) validate connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and detects trace impurities via fragmentation patterns .

Q. What synthetic routes are effective for preparing 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride?

- Methodological Answer:

- Stepwise Amidation : React 3-aminopropanoic acid with 2-methoxyethylamine using carbodiimide coupling agents (e.g., EDC/NHS) in anhydrous DCM. Protect the amine group with Boc to prevent side reactions .

- Hydrochloride Salt Formation : After deprotection, treat the free base with HCl gas in diethyl ether to precipitate the hydrochloride salt. Monitor pH to ensure stoichiometric conversion .

Q. How should 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride be stored to maintain stability?

- Methodological Answer:

- Store desiccated at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Use amber vials to avoid photolytic cleavage of the amide bond .

- Regularly assess stability via accelerated aging studies (40°C/75% RH for 1 month) and compare HPLC chromatograms to detect decomposition .

Advanced Research Questions

Q. How can impurity profiling be systematically conducted for this compound?

- Methodological Answer:

- LC-MS/MS : Identify by-products (e.g., hydrolyzed amides or methoxyethyl adducts) using fragmentation libraries. For example, a common impurity is N-(2-methoxyethyl)propanamide (m/z 146.1) due to incomplete coupling .

- Forced Degradation Studies : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Track degradation pathways via time-resolved NMR .

Q. What strategies minimize by-product formation during synthesis?

- Methodological Answer:

- Solvent Optimization : Use polar aprotic solvents (DMF, acetonitrile) to enhance coupling efficiency. Avoid protic solvents that compete with amine nucleophiles .

- Temperature Control : Maintain reactions at 0–5°C during EDC activation to suppress racemization. Monitor reaction progress via in-situ FTIR for carbonyl (1650–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) bands .

Q. What interdisciplinary applications exist for this compound in biomedical research?

- Methodological Answer:

- Drug Discovery : As a peptidomimetic scaffold, it modulates enzyme targets (e.g., proteases). Screen activity via fluorescence-based assays (e.g., FRET substrates) .

- Bioconjugation : Functionalize the amine group with NHS esters (e.g., fluorescent dyes) for protein labeling. Validate conjugates using SDS-PAGE and MALDI-TOF .

Q. How can structural contradictions in crystallographic vs. computational models be resolved?

- Methodological Answer:

- X-ray Crystallography : Resolve the hydrochloride salt’s crystal structure to confirm hydrogen-bonding networks (e.g., Cl⁻⋯H-N interactions). Compare with DFT-optimized geometries (B3LYP/6-31G* basis set) .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the methoxyethyl chain .

Data Contradiction Analysis

Q. How should researchers address discrepancies between HPLC and NMR purity results?

- Methodological Answer:

- Orthogonal Calibration : Use certified reference standards (e.g., USP-grade) to validate both techniques. For HPLC, ensure UV response factors match the compound’s chromophores. For NMR, employ qNMR with ERETIC2 for absolute quantification .

- Identify Co-Eluting Impurities : If HPLC shows >98% purity but NMR detects extra peaks, suspect non-UV-active impurities (e.g., inorganic salts). Confirm via ion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.